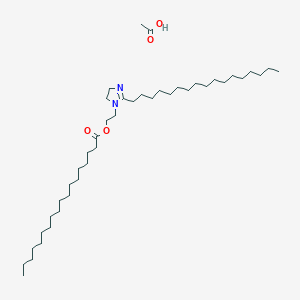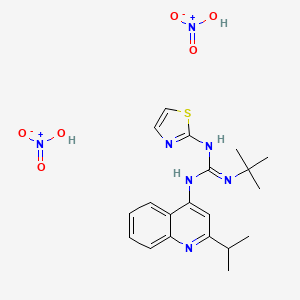
N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of 2-aminobenzenethiol with diazonium salts to form the benzothiazole ring.
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base.
Biginelli Reaction: This multicomponent reaction involves the condensation of 2-aminobenzenethiol with aldehydes, urea, and β-ketoesters.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are designed to be efficient and environmentally friendly, aligning with the principles of green chemistry.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of essential biological processes, such as cell wall synthesis in bacteria .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2-Iodoaniline: Used in the synthesis of benzothiazoles through cyclization reactions.
o-Chloronitroarenes: Another precursor for benzothiazole synthesis.
Uniqueness
N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and methoxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Propiedades
Número CAS |
65412-56-8 |
|---|---|
Fórmula molecular |
C10H10N2O3S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
N-hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3S/c1-15-10-7-4-6(5-9(13)11-14)2-3-8(7)16-12-10/h2-4,14H,5H2,1H3,(H,11,13) |
Clave InChI |
XNCKLMOKHNCILH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NSC2=C1C=C(C=C2)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)






![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)

![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
